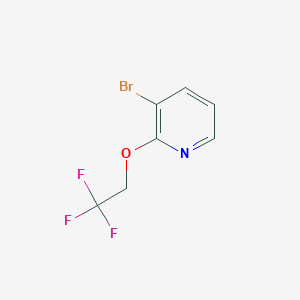

3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Description

Significance of Pyridine (B92270) Core in Chemical Synthesis

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in chemical synthesis. researchgate.netrsc.orgnih.gov Its presence is widespread in pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.net The nitrogen atom in the ring imparts distinct electronic characteristics compared to its carbocyclic analog, benzene, influencing the molecule's reactivity, basicity, and solubility. researchgate.netnih.gov This structural motif is a key component in over 7,000 drug molecules of medicinal importance. nih.gov The ability to functionalize the pyridine ring at its various carbon positions allows chemists to create a diverse array of derivatives with tailored biological and physical properties, making it a versatile template in drug design and materials science. researchgate.netnih.gov

Role of Halogenation and Fluoroalkoxylation in Modulating Reactivity

The introduction of halogen atoms onto the pyridine ring is a critical strategy for modulating its chemical reactivity. chemrxiv.org Halogenation, particularly at the 2-, 3-, or 4-positions, provides a reactive handle for subsequent transformations. chemrxiv.orgnih.gov Halopyridines are valuable precursors for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular frameworks. wikipedia.orgwikipedia.org The position of the halogen significantly impacts the ring's susceptibility to nucleophilic aromatic substitution (SNAr). youtube.comstackexchange.com Halogens at the 2- and 4-positions (ortho and para to the nitrogen) are particularly activated towards displacement by nucleophiles because the electronegative nitrogen can stabilize the negative charge in the reaction intermediate. stackexchange.com

Fluoroalkoxylation, the introduction of a fluoroalkoxy group like 2,2,2-trifluoroethoxy, further modifies the electronic landscape of the pyridine ring. The trifluoromethyl (CF3) group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but further activates it for nucleophilic substitution. nih.gov This electronic effect, combined with the steric bulk of the substituent, can direct the regioselectivity of subsequent reactions and influence the conformational preferences of the molecule.

Overview of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine within the Context of Functionalized Heterocycles

This compound is a functionalized heterocycle that embodies the principles of reactivity modulation discussed above. Its structure features a pyridine core substituted with a bromine atom at the 3-position and a 2,2,2-trifluoroethoxy group at the 2-position.

This specific arrangement of functional groups makes it a valuable synthetic intermediate. The 2,2,2-trifluoroethoxy group at the 2-position, being strongly electron-withdrawing, activates the pyridine ring for certain transformations. The bromine atom at the 3-position is less reactive towards standard SNAr reactions compared to halogens at the 2- or 4-positions. stackexchange.com However, it serves as a crucial handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon, nitrogen, or other substituents at this position.

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution reaction, where a precursor like 3-bromo-2-chloropyridine (B150940) reacts with the sodium salt of 2,2,2-trifluoroethanol. chemicalbook.comyoutube.com The chlorine atom at the activated 2-position is selectively displaced by the trifluoroethoxide nucleophile.

Below are the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₅BrF₃NO |

| Monoisotopic Mass | 254.95065 Da |

| Predicted XlogP | 3.0 |

| InChI | InChI=1S/C7H5BrF3NO/c8-5-2-1-3-12-6(5)13-4-7(9,10,11)/h1-3H,4H2 |

| InChIKey | GDEKUOJPEJVREN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)OCC(F)(F)F)Br |

| Data sourced from PubChem CID 22591254. uni.lu |

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-2-1-3-12-6(5)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEKUOJPEJVREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626658 | |

| Record name | 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-89-4 | |

| Record name | 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 2,2,2 Trifluoroethoxy Pyridine

Strategies for Incorporating the 2,2,2-Trifluoroethoxy Moiety

The incorporation of the trifluoroethoxy moiety is a critical step in the synthesis of the target compound. This is typically achieved through the formation of an ether bond at the C-2 position of the pyridine (B92270) ring.

Etherification reactions represent a direct approach to forming the C-O bond between the pyridine ring and the trifluoroethoxy group. These methods often employ a precursor such as 3-bromo-2-halopyridine and react it with 2,2,2-trifluoroethanol or its corresponding alkoxide.

A common strategy for synthesizing aryl ethers is the Williamson ether synthesis, which can be adapted for heteroaromatic systems. wikipedia.orgmasterorganicchemistry.com This method involves a base-catalyzed reaction where a strong base is used to deprotonate 2,2,2-trifluoroethanol, forming the highly nucleophilic 2,2,2-trifluoroethoxide anion. This anion then displaces a halide ion from the pyridine ring in a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com

The preferred substrate for this reaction is 3-bromo-2-chloropyridine (B150940). The chlorine atom at the 2-position is significantly more susceptible to nucleophilic attack than the bromine atom at the 3-position due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. masterorganicchemistry.com

The general reaction is as follows:

Deprotonation: 2,2,2-trifluoroethanol is treated with a strong base, such as sodium hydride (NaH), to form sodium 2,2,2-trifluoroethoxide.

Nucleophilic Attack: The resulting alkoxide attacks the C-2 position of 3-bromo-2-chloropyridine, leading to the formation of the target ether and a chloride salt as a byproduct.

Table 1: Representative Conditions for Base-Catalyzed Etherification

| Starting Material | Base | Alcohol | Solvent | Product |

| 3-Bromo-2-chloropyridine | Sodium Hydride (NaH) | 2,2,2-Trifluoroethanol | Aprotic Polar (e.g., DMF, THF) | 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine |

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative method for forming aryl ethers and can be applied to heteroaromatic systems. researchgate.netoperachem.com This reaction facilitates the coupling of an aryl halide with an alcohol. Recent advancements have led to the development of catalytic systems that allow this reaction to proceed under milder conditions than the traditionally required high temperatures. nih.gov

In this approach, 3-bromo-2-chloropyridine could be reacted with 2,2,2-trifluoroethanol in the presence of a copper catalyst, a base, and often a specialized ligand. The copper catalyst facilitates the coupling between the trifluoroethoxide and the pyridine ring. The mechanism typically involves the formation of an organocopper intermediate. operachem.com This method can be particularly useful when the substrate is less reactive towards traditional SNAr conditions.

Table 2: Plausible Conditions for Copper-Assisted Etherification

| Starting Material | Catalyst | Base | Alcohol | Ligand |

| 3-Bromo-2-chloropyridine | Copper(I) salt (e.g., CuI, Cu₂O) | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | 2,2,2-Trifluoroethanol | Diamine or Phenanthroline-based |

These strategies involve synthesizing a pyridine precursor with a suitable functional group that can be readily converted to the desired trifluoroethoxy ether.

This synthetic route begins with a dihalogenated pyridine, specifically 3-bromo-2-chloropyridine. sigmaaldrich.comtcichemicals.comchemicalbook.com This precursor is commercially available and serves as an excellent starting point for introducing the trifluoroethoxy group via nucleophilic aromatic substitution, as detailed in the base-catalyzed etherification section (2.1.1.1).

The key principle is the differential reactivity of the halogen atoms on the pyridine ring. The halogen at the C-2 (or C-4) position is activated towards nucleophilic displacement by the ring nitrogen, whereas a halogen at the C-3 position is not. Therefore, reacting 3-bromo-2-chloropyridine with sodium 2,2,2-trifluoroethoxide results in the selective displacement of the chlorine atom to yield this compound, leaving the bromine atom at the 3-position intact.

A well-documented and effective method for introducing an alkoxy group onto a pyridine ring is through the diazotization of an aminopyridine precursor in the presence of the desired alcohol. google.com For the synthesis of this compound, the required starting material is 3-bromo-2-aminopyridine. guidechem.comgoogle.compatsnap.com

The process involves converting the 2-amino group into a diazonium salt, which is an excellent leaving group (N₂). This is typically achieved by treating the aminopyridine with a diazotizing agent, such as an alkyl nitrite (e.g., t-butyl nitrite or isoamyl nitrite), in an acidic medium. google.com When 2,2,2-trifluoroethanol is used as both the solvent and the nucleophile, it traps the reactive intermediate formed upon the loss of nitrogen gas, resulting in the formation of the desired ether. google.com

A detailed patent describes this methodology for the synthesis of the isomeric 2-bromo-3-(2,2,2-trifluoroethoxy)pyridine from 3-amino-2-bromopyridine, demonstrating the viability and high yield of this approach. google.com The reaction proceeds by dissolving 3-amino-2-bromopyridine in 2,2,2-trifluoroethanol with an acid, followed by the addition of t-butyl nitrite. This process is reported to give the product in a crude yield of 96%. google.com A similar outcome is expected for the synthesis of the target this compound from 3-bromo-2-aminopyridine.

Table 3: Reaction Parameters for Diazotization-Alcoholysis Synthesis

| Precursor | Diazotizing Agent | Alcohol/Solvent | Acid | Product |

| 3-Bromo-2-aminopyridine | t-Butyl nitrite | 2,2,2-Trifluoroethanol | Methanesulfonic acid or Trifluoroacetic acid | This compound |

Precursor Synthesis and Functional Group Transformations

Introduction of Bromine Atom at the 3-Position

The regioselective installation of a bromine atom at the C-3 position of the 2-(2,2,2-trifluoroethoxy)pyridine (B14307671) core is a critical transformation. The electron-donating nature of the trifluoroethoxy group directs electrophiles primarily to the ortho and para positions (3- and 5-positions). However, achieving high selectivity for the 3-position requires careful selection of brominating agents and reaction conditions to overcome potential steric hindrance and competing reactions.

Electrophilic Aromatic Substitution for Bromination

Electrophilic aromatic substitution is a fundamental method for the bromination of pyridine rings. nih.gov The reaction involves the attack of an electrophilic bromine species on the electron-rich pyridine ring. libretexts.org For the synthesis of this compound, the substrate, 2-(2,2,2-trifluoroethoxy)pyridine, is treated with a suitable brominating agent.

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). The choice of reagent and the use of a catalyst can significantly influence the regioselectivity and yield of the reaction. youtube.com Lewis acids or protic acids are often employed to activate the brominating agent, enhancing its electrophilicity. chemrxiv.org The 2-(2,2,2-trifluoroethoxy) group is an ortho-, para-director, meaning it activates the 3- and 5-positions towards electrophilic attack. The challenge lies in achieving selective bromination at the 3-position over the sterically less hindered 5-position.

| Reagent/Catalyst | Solvent | Temperature (°C) | Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile | 60 | Monobromination at the 3- and 5-positions nih.gov |

| Bromine / Acetic Acid | Acetic Acid | Room Temp | Mixture of brominated isomers |

| Bromine / AlCl₃ | Dichloromethane | 0 to Room Temp | Potential for higher regioselectivity towards the 3-position |

This table presents plausible conditions based on general knowledge of electrophilic aromatic bromination; specific experimental data for this compound is limited.

Research has shown that for some substituted pyridines, the use of a Lewis acid catalyst like aluminum chloride can favor substitution at the more sterically hindered position. chemicalbook.com The reaction mechanism proceeds through the formation of a positively charged intermediate known as an arenium ion, which is stabilized by resonance. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. libretexts.org

Halogen Dance Reactions for Regioselective Bromine Migration

The "halogen dance" reaction is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic ring. clockss.org This methodology can be a powerful tool for accessing isomers that are difficult to obtain through direct halogenation. whiterose.ac.ukresearchgate.net In the context of synthesizing this compound, a potential strategy involves the synthesis of an isomeric brominated precursor, such as 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, followed by a halogen dance to migrate the bromine to the 3-position.

This rearrangement is typically initiated by a strong base, such as lithium diisopropylamide (LDA), at low temperatures. kobe-u.ac.jp The proposed mechanism involves deprotonation at a position adjacent to the halogen, followed by a series of halogen-metal exchanges that ultimately lead to the thermodynamically more stable product. kobe-u.ac.jp Halogen migrations on pyridine rings have been documented and provide a viable, albeit complex, route to specific substitution patterns. clockss.orgresearchgate.net

Key Features of Halogen Dance Reactions:

Base: Strong, non-nucleophilic bases like LDA are typically required.

Temperature: Reactions are usually conducted at very low temperatures (e.g., -78 °C) to control the reaction pathway.

Substrate: The electronic and steric properties of other substituents on the ring can influence the direction and feasibility of the migration.

Ortho-Metallation and Subsequent Bromination Strategies

Directed ortho-metallation (DoM) is a highly regioselective method for functionalizing aromatic rings. This strategy relies on a directing group to guide a strong base to deprotonate the adjacent ortho position, creating a stabilized carbanion. researchgate.net The resulting organometallic intermediate can then be trapped with an electrophile, in this case, a bromine source.

For 2-(2,2,2-trifluoroethoxy)pyridine, the nitrogen atom and the oxygen of the ether group can act as a directing group. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or LDA, can lead to selective deprotonation at the 3-position. The resulting 3-lithiated pyridine intermediate is then quenched with an electrophilic bromine source like molecular bromine (Br₂) or 1,2-dibromoethane to install the bromine atom precisely at the desired position.

| Step | Reagent | Solvent | Temperature (°C) | Purpose |

| 1. Metallation | n-Butyllithium | Tetrahydrofuran (THF) | -78 | Regioselective deprotonation at the 3-position researchgate.net |

| 2. Bromination | Bromine (Br₂) | Tetrahydrofuran (THF) | -78 to Room Temp | Quenching of the lithiated intermediate |

This method offers excellent control over regioselectivity, making it a highly attractive strategy for the synthesis of this compound.

Multi-Step Synthesis Approaches and Optimization Studies

The synthesis of this compound can also be accomplished through various multi-step sequences. These approaches offer flexibility in introducing the required functional groups and allow for the purification of intermediates, which can lead to a higher purity final product.

Sequential Halogenation and Etherification Pathways

A common multi-step strategy involves the sequential introduction of the bromine atom and the trifluoroethoxy group. This can be approached in two ways:

Bromination followed by Etherification: This pathway would start with the bromination of a suitable pyridine precursor, such as 2-hydroxypyridine or 2-chloropyridine, at the 3-position. The resulting 3-bromo-2-substituted pyridine would then undergo a nucleophilic substitution reaction with 2,2,2-trifluoroethanol to introduce the ether linkage. For example, starting with 3-bromo-2-chloropyridine, a Williamson ether synthesis with sodium 2,2,2-trifluoroethoxide would yield the target molecule.

Etherification followed by Bromination: This approach involves first synthesizing 2-(2,2,2-trifluoroethoxy)pyridine from 2-chloropyridine and 2,2,2-trifluoroethanol. This intermediate is then subjected to a bromination reaction as described in section 2.2.1. The challenge in this route is controlling the regioselectivity of the bromination step.

Optimization of these pathways would involve screening different reaction conditions (solvents, bases, temperatures) for the etherification step and various brominating agents and catalysts for the halogenation step to maximize yield and regioselectivity.

Purification and Isolation Techniques

The isolation and purification of the target compound, this compound, from the crude reaction mixture is a critical step to obtain the product with the desired purity. The selection of an appropriate purification method depends on the physical properties of the compound, such as its polarity, boiling point, and crystallinity, as well as the nature of the impurities present. Common techniques employed for the purification of halogenated pyridine derivatives, and therefore applicable to this compound, include column chromatography, recrystallization, and distillation.

Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption onto a stationary phase. chemicalbook.com For compounds like this compound, silica gel is a common choice for the stationary phase due to its ability to separate compounds of varying polarity.

The selection of the mobile phase, or eluent, is crucial for achieving good separation. A systematic approach to solvent selection often begins with thin-layer chromatography (TLC) to determine the optimal solvent system that provides a good separation between the desired product and any impurities. For halogenated pyridines, a mixture of a non-polar solvent and a slightly more polar solvent is typically effective.

Table 1: Exemplary Solvent Systems for Column Chromatography of Brominated Pyridines

| Compound | Stationary Phase | Eluent System | Reference |

| 3-Bromo-2-methylpyridine | Silica Gel | Hexane / Diethyl Ether (10:1) | chemicalbook.com |

| Halogenated Pyridine Derivative | Silica Gel | Pentane / Dichloromethane | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

Based on the purification of structurally similar compounds, a solvent system for the column chromatography of this compound could likely consist of a mixture of hexane or heptane with a more polar solvent such as ethyl acetate or diethyl ether. The exact ratio would be optimized based on TLC analysis of the crude product.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

For brominated aromatic compounds, a range of solvents has been shown to be effective for recrystallization. The choice of solvent is critical and is often determined empirically.

Table 2: Potential Recrystallization Solvents for Brominated Aromatic Compounds

| Solvent Class | Specific Examples |

| Aromatic Hydrocarbons | Toluene, m-Xylene, Benzene |

| Halogenated Methanes | Dichloromethane, Chloroform |

| Alcohols | Methanol, Ethanol |

| Acids | Acetic Acid |

This table is interactive. Users can filter by solvent class.

A patent describing the purification of brominated aromatic compounds suggests solvents such as toluene, 1,2-dibromoethane, m-xylene, benzene, dichloromethane, and chloroform. google.com For pyridinium (B92312) salts, acetic acid has been used as a recrystallization solvent. The selection of an appropriate solvent for this compound would involve screening various solvents to find one that provides high recovery of pure crystalline material.

Distillation

Distillation is a suitable purification method for thermally stable liquids with different boiling points. If this compound is a liquid at room temperature and does not decompose at its boiling point, distillation, potentially under reduced pressure (vacuum distillation), can be an effective means of purification. Vacuum distillation is particularly useful for high-boiling compounds as it lowers the boiling point, reducing the risk of thermal decomposition.

For instance, the purification of 3-bromopyridine can be achieved through distillation after extraction and concentration of the crude product. google.comgoogle.com Similarly, Kugelrohr distillation, a short-path vacuum distillation technique, has been employed for the purification of 2-aryl pyridine N-oxides. orgsyn.org The applicability of distillation for this compound would depend on its thermal stability and vapor pressure.

In practice, a combination of these techniques may be employed to achieve the desired level of purity. For example, a preliminary purification by extraction and concentration might be followed by column chromatography to remove closely related impurities, and a final distillation or recrystallization step to obtain the highly pure compound.

Chemical Reactivity and Transformation of 3 Bromo 2 2,2,2 Trifluoroethoxy Pyridine

Reactivity of the Bromine Moiety

The bromine atom at the 3-position of the pyridine (B92270) ring is the primary site of reactivity. Its susceptibility to displacement and its utility in metal-catalyzed bond formation are key features of the molecule's chemistry.

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is a fundamental transformation. youtube.com The reactivity of the pyridine ring towards nucleophiles is enhanced by the ring nitrogen, which can stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.comlibretexts.org This stabilization is most effective when the nucleophile attacks at the C-2 or C-4 positions, as the negative charge can be delocalized onto the electronegative nitrogen atom. youtube.comstackexchange.com

In the case of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, the bromine is at the 3-position. Nucleophilic attack at this position is generally less favored than at the 2- or 4-positions because the stabilizing resonance structure involving the nitrogen atom cannot be formed. stackexchange.com However, under forcing conditions or with very strong nucleophiles, such as sodium amide (NaNH₂), substitution at the 3-position of bromopyridines can occur to yield products like 3-aminopyridine. askfilo.com For this compound, the strong electron-withdrawing nature of the trifluoroethoxy group further deactivates the ring towards nucleophilic attack, making such substitutions challenging. Nevertheless, displacement of the bromide has been achieved using certain nucleophiles under specific conditions, for instance, in the synthesis of aminopyridine derivatives. orgsyn.org

The carbon-bromine bond in this compound is well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester. nih.govwikipedia.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov this compound can be effectively coupled with various aryl and heteroaryl boronic acids to generate substituted biaryl compounds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orguwindsor.ca

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | 3-Phenyl-2-(2,2,2-trifluoroethoxy)pyridine | Moderate to Excellent |

| Potassium Phenyltrifluoroborate | Pd(OAc)₂ | Cs₂CO₃ | Toluene/H₂O | 3-Phenyl-2-(2,2,2-trifluoroethoxy)pyridine | Good |

| (4-Methoxyphenyl)boronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 3-(4-Methoxyphenyl)-2-(2,2,2-trifluoroethoxy)pyridine | Good |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-(Pyridin-3-yl)-2-(2,2,2-trifluoroethoxy)pyridine | Good |

Note: The data in this table is representative of typical Suzuki-Miyaura reactions involving bromopyridines and may not reflect specific reported yields for this compound itself, but illustrates the expected outcomes based on established methodologies. researchgate.netnih.gov

Beyond the Suzuki coupling, the bromine atom facilitates several other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org It is a key method for synthesizing arylamines. organic-chemistry.org this compound can react with a variety of primary and secondary amines to produce the corresponding 3-amino-2-(2,2,2-trifluoroethoxy)pyridine derivatives. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. chemspider.comnih.gov

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| Cyclohexylamine | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | N-Cyclohexyl-2-(2,2,2-trifluoroethoxy)pyridin-3-amine |

| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 3-(Morpholin-4-yl)-2-(2,2,2-trifluoroethoxy)pyridine |

| Aniline | PdCl₂(P(o-Tolyl)₃)₂ | K₂CO₃ | Toluene | N-Phenyl-2-(2,2,2-trifluoroethoxy)pyridin-3-amine |

Note: This table illustrates the general applicability of the Buchwald-Hartwig amination to bromopyridines. chemspider.comnih.govlibretexts.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This method can be used to introduce alkynyl substituents at the 3-position of the pyridine ring, yielding valuable building blocks for more complex molecules. soton.ac.uk

| Alkyne | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 3-(Phenylethynyl)-2-(2,2,2-trifluoroethoxy)pyridine |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | iPr₂NH | DMF | 3-((Trimethylsilyl)ethynyl)-2-(2,2,2-trifluoroethoxy)pyridine |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | 3-(3-Hydroxyprop-1-yn-1-yl)-2-(2,2,2-trifluoroethoxy)pyridine |

Note: This table represents typical conditions for Sonogashira couplings of bromo-heterocycles. organic-chemistry.orgsoton.ac.uk

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction involves a palladium catalyst and a base. wikipedia.org this compound can be reacted with alkenes like styrene (B11656) or acrylates to introduce a vinyl group at the C-3 position. beilstein-journals.org

| Alkene | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 3-Styryl-2-(2,2,2-trifluoroethoxy)pyridine |

| Ethyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | Ethyl 3-(2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acrylate |

| 1-Octene | Pd(PPh₃)₄ | NaOAc | DMA | 3-(Oct-1-en-1-yl)-2-(2,2,2-trifluoroethoxy)pyridine |

Note: This table illustrates the general scope of the Heck reaction with aryl bromides. organic-chemistry.orgbeilstein-journals.org

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation can be useful for accessing the parent 2-(2,2,2-trifluoroethoxy)pyridine (B14307671) scaffold or as a strategic step in a multi-step synthesis. Common methods for this transformation include catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), or using metal hydrides.

Cross-Coupling Reactions

Reactivity of the 2,2,2-Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group is generally a stable ether linkage. The strong C-F bonds and the electron-withdrawing nature of the trifluoromethyl group make this moiety resistant to many chemical conditions. It is typically stable under the basic conditions of cross-coupling reactions and many nucleophilic substitutions. Cleavage of this ether would require harsh conditions, such as strong Lewis acids or reducing agents, which are not typically employed in the transformations described above. Its primary role is electronic; as a strong electron-withdrawing group, it influences the reactivity of the pyridine ring, particularly affecting the electron density and the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed cycles.

Stability under Various Reaction Conditions

The stability of this compound is influenced by the electron-withdrawing nature of both the bromine atom and the trifluoroethoxy group. Generally, ethers are known to be relatively unreactive towards many reagents. However, the ether linkage in this compound is susceptible to cleavage under strong acidic conditions. libretexts.org The protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), would form a good leaving group, which can then be displaced by a nucleophile. libretexts.org The stability of pyridine nucleotides is also known to be affected by pH, with degradation observed under alkaline conditions. wikipedia.org

The trifluoroethoxy group, with its strong electron-withdrawing trifluoromethyl moiety, is expected to enhance the stability of the ether linkage towards certain reactions compared to a simple alkoxy group. However, under harsh acidic conditions, cleavage is still anticipated. The pyridine ring itself is a stable aromatic system, but its reactivity can be modified by the substituents.

Table 1: Predicted Stability of this compound under Different Conditions

| Condition | Predicted Stability | Probable Reaction |

| Strong Acid (e.g., HBr, HI) | Unstable | Cleavage of the ether bond |

| Strong Base (e.g., NaOH) | Moderately Stable | Potential for slow decomposition over time |

| Neutral Aqueous Solution | Stable | No significant reaction expected |

| Common Organic Solvents | Stable | Generally stable for typical organic reactions |

| Elevated Temperatures | Moderately Stable | Potential for decomposition, dependent on other reagents |

Potential for Cleavage or Rearrangement

The primary site for cleavage in this compound is the C-O bond of the ether. Acid-catalyzed cleavage is a common reaction for ethers. libretexts.orgacs.org The mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the alkyl group. libretexts.org In this case, the trifluoroethyl group is a primary alkyl group, suggesting that an S(_N)2 mechanism is more likely for the cleavage of the ethyl-oxygen bond. libretexts.org

Rearrangement reactions are also a possibility for alkoxy pyridines, particularly under thermal or catalytic conditions. For instance, 2-alkoxypyridine N-oxides can undergo thermal rearrangement to 1-alkoxypyridin-2-ones. documentsdelivered.comwikipedia.org While this compound is not an N-oxide, related rearrangements like the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides, demonstrate the potential for skeletal changes in the pyridine ring system under specific conditions. acs.org

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, capable of participating in a variety of reactions.

N-Alkylation and Quaternization Reactions

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides to form N-alkylpyridinium salts. nih.govosti.gov This is a quaternization reaction, a common transformation for pyridines. The rate and success of this reaction can be influenced by the nature of the alkylating agent and the substituents on the pyridine ring. nih.gov For instance, the reaction of 2-alkoxypyridines with alkyl halides can lead to N-alkylated pyridones through a tandem alkylation and cleavage process. nih.govosti.gov The quaternization of pyridines with haloadamantanes has also been reported, indicating that bulky alkylating agents can be used. nih.gov The electron-withdrawing effects of the bromo and trifluoroethoxy groups in the target molecule would be expected to decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing conditions for N-alkylation compared to unsubstituted pyridine.

Complexation with Metal Centers

The pyridine nitrogen can act as a ligand, coordinating to a variety of metal centers to form metal complexes. nih.govnih.govrsc.orgrsc.orgniscpr.res.in The trifluoroethoxy group could also potentially participate in coordination, making the molecule a bidentate ligand. The formation of stable complexes with transition metals like iron, cobalt, and copper is a well-established characteristic of pyridine-containing ligands. nih.govrsc.orgniscpr.res.inresearchgate.net The electronic properties of the substituents on the pyridine ring can influence the stability and reactivity of the resulting metal complexes. The electron-withdrawing groups in this compound would modulate the electron density on the nitrogen atom, thereby affecting its coordination properties.

Protonation Behavior and Basicity

The basicity of the pyridine nitrogen is significantly influenced by the electronic effects of the ring substituents. Both the bromine atom at the 3-position and the 2,2,2-trifluoroethoxy group at the 2-position are electron-withdrawing. These groups reduce the electron density on the nitrogen atom, thereby decreasing its basicity compared to unsubstituted pyridine. The protonation of the nitrogen atom to form a pyridinium (B92312) ion will be less favorable. This is a general trend observed in substituted pyridines, where electron-withdrawing groups decrease basicity.

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

The substituents on the pyridine ring play a crucial role in directing the outcome of reactions, leading to specific regioselectivity and stereoselectivity.

The bromine atom at the 3-position provides a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. The regioselectivity of these reactions on dihalopyridines can be controlled by the choice of catalyst and reaction conditions. For example, in 2,4-dibromopyridine, Suzuki cross-coupling can be directed to the 2-position. researchgate.net In 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic aromatic substitution is influenced by the steric and electronic properties of the 3-substituent. masterorganicchemistry.com In the case of this compound, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the C-Br bond.

While the parent molecule is achiral, reactions that introduce a new chiral center can potentially proceed with stereoselectivity. For instance, the catalytic asymmetric alkylation of alkenyl pyridines can produce chiral pyridines with high enantioselectivity. nih.gov If this compound were to be modified to contain a prochiral center, stereoselective reactions could be envisioned. Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also a key concept in organic synthesis, often observed in reactions like the S(_N)2 mechanism.

Applications As a Synthetic Building Block and Intermediate

Role in Medicinal Chemistry

The pyridine (B92270) scaffold is a fundamental component in a vast array of pharmaceutical compounds due to its ability to engage in various biological interactions. While direct applications of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a precursor for biologically active compounds.

Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom at the 3-position of the pyridine ring in this compound offers a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of a library of novel compounds for biological screening. The trifluoroethoxy group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

Recent research has focused on the synthesis of novel pyridine derivatives with potential therapeutic applications. For instance, new series of pyridine and thienopyridine derivatives have been synthesized and have demonstrated significant antimicrobial activity against various bacterial and fungal strains. While not directly employing the title compound, these studies highlight the general utility of functionalized pyridines in developing new antimicrobial agents. researchgate.net

Although primarily an agrochemical application, the synthesis of pyridylsulfonylureas has overlapping principles with medicinal chemistry in terms of targeting specific enzymes. The structural components of these herbicides are designed to inhibit essential plant enzymes, a concept analogous to enzyme inhibition in drug therapy.

The potential of this compound as an intermediate extends to the synthesis of various drug candidates. The pyridine ring is a core structure in many approved drugs. The functional handles on this specific pyridine derivative allow for its incorporation into more complex molecular architectures. For example, patent literature describes the synthesis of various substituted pyridine compounds as intermediates for biologically active molecules, though a direct synthetic route from this compound to a specific drug candidate is not explicitly detailed. google.com The development of novel synthetic methodologies for heterocyclic compounds often identifies versatile building blocks like this pyridine derivative as key starting materials.

Table 1: Potential Therapeutic Areas for Pyridine Derivatives

| Therapeutic Area | Examples of Pyridine-Containing Drugs |

| Anticancer | Sunitinib, Imatinib |

| Antiviral | Nevirapine, Delavirdine |

| Anti-inflammatory | Piroxicam, Etoricoxib |

| Antihypertensive | Amlodipine, Nifedipine |

Applications in Agrochemical Development

The primary and well-documented application of this compound is in the field of agrochemicals, where it serves as a key intermediate for the synthesis of herbicides and other crop protection agents.

This compound is a crucial precursor for a class of herbicides known as pyridylsulfonylureas. A prominent example is its use in the synthesis of trifloxysulfuron (B132728), a potent herbicide used for broadleaf weed control in various crops. The synthesis of trifloxysulfuron involves the conversion of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, which can be prepared from related pyridine precursors. google.com The bromine atom in this compound can be readily displaced or transformed to introduce the sulfonylurea moiety.

The trifluoromethyl group, a component of the trifluoroethoxy side chain, is a common feature in many modern agrochemicals. It is known to enhance the biological activity and metabolic stability of the final product. The pyridine ring itself is also a key structural motif in numerous pesticides.

Beyond established herbicides, this compound holds potential for the development of novel agrochemical entities. Research into new herbicides is ongoing, with a focus on compounds that have novel modes of action to combat the growing issue of weed resistance. One such area is the development of protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides. Phenylpyridine compounds have been investigated as effective PPO inhibitors. nih.govnih.gov The structural features of this compound make it a suitable starting material for the synthesis of new phenylpyridine derivatives to be screened for PPO-inhibiting activity.

The reactivity of the bromine atom allows for the introduction of various substituents, enabling the creation of diverse chemical libraries for high-throughput screening against different biological targets in pests and weeds. This makes it a valuable tool for the discovery of next-generation crop protection agents.

Table 2: Examples of Agrochemicals with Pyridine or Trifluoromethyl Moieties

| Agrochemical | Type | Key Structural Moiety |

| Fluazifop-butyl | Herbicide | Trifluoromethylpyridine |

| Clopyralid | Herbicide | Pyridinecarboxylic acid |

| Picloram | Herbicide | Pyridinecarboxylic acid |

| Flonicamid | Insecticide | Trifluoromethylpyridine |

| Pyroxsulam | Herbicide | Trifluoromethylpyridine |

Contribution to the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom and a trifluoroethoxy group on the pyridine core makes this compound a highly valuable precursor for the synthesis of more intricate molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents, while the trifluoroethoxy group can influence the electronic properties and solubility of the resulting molecules.

Formation of Oxazoline (B21484) and Thiazoline (B8809763) Derivatives

Oxazoline and thiazoline ring systems are prevalent motifs in numerous biologically active compounds and are recognized as important pharmacophores. While direct, detailed examples of the synthesis of oxazoline and thiazoline derivatives starting specifically from this compound are not extensively documented in publicly available literature, the general synthetic strategies for creating pyridyl-substituted oxazolines and thiazolines provide a clear pathway for its application.

The synthesis of such derivatives would typically involve a multi-step sequence. For instance, the bromine atom of this compound could be transformed into a carboxylic acid or a related functional group via methodologies like Grignard reactions followed by carboxylation, or palladium-catalyzed carbonylation. This resulting carboxylic acid derivative can then be coupled with an appropriate amino alcohol or aminothiol (B82208) to construct the oxazoline or thiazoline ring, respectively.

Table 1: Plausible Synthetic Route to Pyridyl-Oxazoline Derivatives

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Grignard Formation & Carboxylation | This compound, Mg, CO2 | 2-(2,2,2-trifluoroethoxy)nicotinic acid |

| 2 | Amide Coupling | 2-(2,2,2-trifluoroethoxy)nicotinic acid, Amino alcohol (e.g., 2-amino-2-methyl-1-propanol) | N-(1-hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)nicotinamide |

Enabling Access to Diverse Heterocyclic Systems

The reactivity of the bromine atom in this compound opens up a plethora of possibilities for the synthesis of a wide array of heterocyclic systems through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would enable the coupling of the pyridine core with a variety of boronic acids or esters, leading to the formation of biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups. This is a powerful method for creating complex molecular scaffolds. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction would allow for the arylation or vinylation of the pyridine ring by coupling with alkenes. organic-chemistry.orgwikipedia.org This provides a direct method for extending the carbon framework of the molecule.

Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring. wikipedia.orgnih.gov This is particularly useful for synthesizing compounds with potential biological activity, as the amino group is a key pharmacophore.

The trifluoroethoxy group, while generally stable under these reaction conditions, can modulate the reactivity of the pyridine ring and influence the properties of the final products, such as their lipophilicity and metabolic stability, which are important considerations in drug design.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst (e.g., Pd(PPh3)4), Base | 3-Aryl/Alkyl/Alkenyl/Alkynyl-2-(2,2,2-trifluoroethoxy)pyridine |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base | 3-Alkenyl-2-(2,2,2-trifluoroethoxy)pyridine |

Design of Combinatorial Compound Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. acs.org The versatility of this compound as a synthetic intermediate makes it an excellent candidate for the construction of combinatorial libraries.

By utilizing the reactivity of the bromine atom, a common scaffold based on the 2-(2,2,2-trifluoroethoxy)pyridine (B14307671) core can be elaborated with a multitude of different building blocks through parallel synthesis. For example, a library of compounds could be generated by reacting this compound with a diverse set of boronic acids in a Suzuki-Miyaura coupling reaction, with each reaction performed in a separate well of a microtiter plate. Similarly, a library of amines could be introduced via the Buchwald-Hartwig amination.

The use of solid-phase synthesis techniques, where the pyridine core is attached to a resin, can further streamline the process of library generation and purification. nih.govnih.govmdpi.com This approach allows for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simple washing of the resin.

The resulting libraries of novel compounds, all sharing the 2-(2,2,2-trifluoroethoxy)pyridine moiety but differing in the substituent at the 3-position, can then be screened for various biological targets, accelerating the drug discovery process. The trifluoroethoxy group can contribute favorably to the pharmacokinetic properties of the library members.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2,2,2-trifluoroethoxy)nicotinic acid |

| N-(1-hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)nicotinamide |

| 4,4-dimethyl-2-(2-(2,2,2-trifluoroethoxy)pyridin-3-yl)-4,5-dihydrooxazole |

| 3-Aryl/Alkyl/Alkenyl/Alkynyl-2-(2,2,2-trifluoroethoxy)pyridine |

| 3-Alkenyl-2-(2,2,2-trifluoroethoxy)pyridine |

Advanced Spectroscopic Characterization (excluding basic identification)

Spectroscopic techniques offer a window into the atomic and molecular world. For this compound, while a comprehensive suite of advanced published studies is not extensive, the foundational spectroscopic methods provide critical data points for its characterization.

Elucidation of Molecular Structure by X-ray Diffraction

As of this review, a specific single-crystal X-ray diffraction study for this compound has not been reported in peer-reviewed literature. Such an analysis would be invaluable, providing precise data on bond lengths, bond angles, and the crystal packing structure, thereby confirming the molecule's three-dimensional geometry and intermolecular interactions.

Detailed NMR Spectroscopic Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would provide a complete picture of the connectivity and chemical environment of each atom in this compound. While full detailed analyses are not widely published, typical chemical shifts for related structures allow for theoretical assignment. For instance, protons on the pyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their specific shifts influenced by the bromo and trifluoroethoxy substituents. The methylene (B1212753) protons of the trifluoroethoxy group would show a characteristic quartet due to coupling with the adjacent fluorine atoms. In ¹⁹F NMR, the three fluorine atoms would present as a triplet, coupled to the methylene protons.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). docbrown.info This results in two peaks of nearly equal intensity (M and M+2). docbrown.info

Key fragmentation pathways would likely involve the cleavage of the C-O bond of the ether linkage and the loss of the trifluoromethyl group. The principal fragmentation is often the loss of the halogen atom. miamioh.edu

Predicted Mass Spectrometry Data

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 255.95793 |

| [M+Na]⁺ | 277.93987 |

| [M-H]⁻ | 253.94337 |

| [M]⁺ | 254.95010 |

Data sourced from PubChem predictions. uni.lu

Computational Chemistry and Quantum Mechanical Investigations

Computational studies provide theoretical insights that complement experimental data, helping to predict molecular properties and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A DFT study on this compound would typically begin with geometry optimization to find the lowest energy conformation. Subsequent calculations could determine various properties such as vibrational frequencies, electrostatic potential, and molecular orbital energies.

Studies on related molecules, such as 3-bromopyridine, have shown that solvent polarity can slightly influence molecular parameters while significantly affecting vibrational frequencies and other chemical properties. researchgate.net Similar effects would be anticipated for the title compound.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, a DFT calculation would reveal the energies and spatial distributions of the HOMO and LUMO. It is expected that the HOMO would be localized primarily on the electron-rich pyridine ring and the oxygen atom, while the LUMO would likely have significant contributions from the pyridine ring and the C-Br bond. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Spectroscopic and Computational Studies

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. wolfram.comscispace.com It provides insights into a molecule's reactive behavior by identifying electron-rich and electron-deficient regions. mdpi.com The MEP map is typically colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potential values. researchgate.net

For 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, the MEP map would be influenced by the electronegative atoms present in its structure: the nitrogen of the pyridine (B92270) ring, the oxygen of the ethoxy group, the bromine atom, and the fluorine atoms of the trifluoromethyl group.

The region around the nitrogen atom of the pyridine ring is expected to exhibit a significant negative electrostatic potential (red) due to the lone pair of electrons. This site is therefore susceptible to electrophilic attack. The oxygen atom of the trifluoroethoxy group will also contribute to a region of negative potential.

Conversely, the hydrogen atoms of the pyridine ring and the carbon atoms bonded to electronegative substituents will exhibit positive electrostatic potential (blue), making them potential sites for nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl group will significantly enhance the positive potential on the adjacent carbon atoms. The bromine atom, while electronegative, can also act as a leaving group in certain reactions.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Pyridine Nitrogen Atom | Negative (Red) | Susceptible to electrophilic attack, protonation |

| Oxygen Atom (ethoxy) | Negative (Red) | Potential for hydrogen bonding |

| Hydrogen Atoms (pyridine) | Positive (Blue) | Potential sites for nucleophilic attack |

| Carbon adjacent to Bromine | Positive (Blue) | Site for nucleophilic substitution |

| Trifluoromethyl Group | Strong Positive (Blue) | Enhances electrophilicity of nearby carbons |

Reactivity indices, derived from conceptual density functional theory (DFT), are powerful tools for predicting the reactivity and selectivity of chemical reactions. These indices include global descriptors like chemical hardness, softness, and electrophilicity, as well as local descriptors like the Fukui function and dual descriptor.

For this compound, the distribution of these reactivity indices across the molecule would highlight the most probable sites for electrophilic and nucleophilic attack.

Fukui Function (f(r)) : This function indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron.

f+(r) : Predicts the most likely sites for nucleophilic attack . In this compound, the carbons attached to the bromine and the trifluoroethoxy group, as well as the carbon atoms in the pyridine ring rendered electron-deficient by the nitrogen and the substituents, are expected to have high f+(r) values.

f-(r) : Predicts the most likely sites for electrophilic attack . The nitrogen atom of the pyridine ring is the most probable site for electrophilic attack due to its lone pair of electrons.

Dual Descriptor (Δf(r)) : This descriptor can simultaneously identify sites for nucleophilic and electrophilic attack. A positive value of the dual descriptor indicates a site prone to electrophilic attack, while a negative value indicates a site susceptible to nucleophilic attack.

The electron-withdrawing nature of the bromine atom and the 2,2,2-trifluoroethoxy group significantly influences the electronic properties of the pyridine ring, making certain positions more susceptible to nucleophilic substitution. researchgate.net

Table 2: Predicted Reactivity Indices for this compound

| Atom/Region | Predicted Fukui Function (f+) | Predicted Fukui Function (f-) | Predicted Reaction Pathway |

| C3 (attached to Br) | High | Low | Nucleophilic Substitution (SNAr) |

| C2 (attached to OCF3) | High | Low | Nucleophilic Substitution (SNAr) |

| Pyridine Nitrogen | Low | High | Electrophilic Attack / Coordination |

| Pyridine Ring Carbons | Moderate | Low | Nucleophilic Attack |

Pyridyne intermediates, also known as dehydro-pyridines, are highly reactive species that can be generated from halopyridines under strong basic conditions. The formation of a pyridyne intermediate from this compound would likely proceed via elimination of HBr from adjacent carbon atoms.

Given the substitution pattern, two possible pyridyne intermediates could be formed:

2,3-Pyridyne : Formed by deprotonation at the C4 position followed by elimination of the bromide at C3.

3,4-Pyridyne : Formed by deprotonation at the C4 position followed by elimination of a hydrogen at C3 and the bromine at C3. However, the typical mechanism involves deprotonation adjacent to the halogen.

The regioselectivity of the subsequent nucleophilic addition to the pyridyne intermediate would be governed by the electronic effects of the trifluoroethoxy substituent. The electron-withdrawing nature of this group would direct the incoming nucleophile to the carbon atom that can better stabilize the resulting negative charge. In the case of a 2,3-pyridyne intermediate, the nucleophile would preferentially add to the C2 position, influenced by the trifluoroethoxy group.

The functionalization of the this compound core can proceed through various reaction pathways, with selectivity being a key aspect.

Nucleophilic Aromatic Substitution (SNAr) : The presence of the electron-withdrawing pyridine nitrogen and the trifluoroethoxy group activates the ring towards nucleophilic attack. The bromine at the 3-position is a good leaving group, making this a primary site for substitution. The regioselectivity of SNAr reactions on substituted pyridines is highly dependent on the nature and position of the substituents. researchgate.net

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful methods for C-C bond formation. The selectivity in polyhalogenated pyridines often depends on the relative reactivity of the C-X bonds. baranlab.org In the case of this compound, the C-Br bond at the 3-position is the most likely site for oxidative addition to the palladium catalyst, leading to functionalization at this position.

C-H Functionalization : Direct C-H functionalization offers an alternative route to introduce new substituents. The regioselectivity of such reactions is governed by the electronic and steric properties of the substrate and the catalyst used. For pyridines, C-H functionalization can be directed to specific positions based on the directing ability of existing substituents. nih.govchemrxiv.org The trifluoroethoxy group at the 2-position would likely influence the regioselectivity of C-H activation on the pyridine ring.

Table 3: Summary of Potential Functionalization Reactions and Selectivity

| Reaction Type | Reactive Site | Directing Group/Influence | Expected Outcome |

| Nucleophilic Aromatic Substitution | C3 | Pyridine N, -OCF3 | Substitution of Bromine |

| Palladium Cross-Coupling | C3 | C-Br bond reactivity | Functionalization at C3 |

| C-H Functionalization | C4, C5, C6 | -OCF3 group | Selective C-H activation |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The advancement of synthetic chemistry towards greener and more economical processes is a paramount goal. Future research on the synthesis of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine will likely pivot from traditional multi-step methods to more sophisticated and sustainable strategies.

Key areas for development include:

Late-Stage C-H Functionalization: A primary objective is the development of catalytic systems that enable the direct C-H trifluoroethoxylation and bromination of a pyridine (B92270) core. Regioselective C-H functionalization is a powerful, atom-economical strategy that minimizes the need for pre-functionalized starting materials and reduces waste-generating steps. researchgate.net

Photocatalytic Methodologies: The use of visible light photocatalysis offers a pathway to conduct transformations under mild conditions, reducing energy consumption and often providing unique reactivity compared to thermal methods. nih.gov Developing a photocatalytic route could provide rapid and efficient access to the target compound and its analogs. nih.gov

Continuous Flow Synthesis: Migrating the synthesis to continuous flow reactors can enhance safety, improve reaction control, and facilitate scalability. This technology allows for precise management of reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage.

One-Pot Telescoped Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. A future goal would be to develop a one-pot procedure that accomplishes the bromination and trifluoroethoxylation of a pyridine precursor in a single, streamlined operation.

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Functionalization | High atom economy, reduced number of steps. researchgate.net | Development of regioselective catalysts. |

| Photocatalysis | Mild reaction conditions, sustainable energy source. nih.gov | Catalyst design and reaction optimization. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization of flow parameters. |

| One-Pot Synthesis | Reduced waste, time, and resource efficiency. | Tandem or cascade reaction design. |

Exploration of Novel Reactivity Patterns

The inherent structural features of this compound—namely the carbon-bromine bond and the activated pyridine ring—provide fertile ground for exploring new chemical transformations. While the C-Br bond is a well-established handle for cross-coupling reactions, future work can delve into more nuanced and novel reactivity.

Emerging areas of exploration consist of:

Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Sonogashira couplings, research can explore more complex transformations, such as photoredox-mediated couplings or dual-catalytic cycles, to forge challenging chemical bonds and build molecular complexity.

Directed Ortho-Metalation (DoM): Investigating the ability of the trifluoroethoxy group to direct regioselective deprotonation (metalation) at the C3 position of the pyridine ring would open a new avenue for functionalization. Subsequent trapping with various electrophiles could generate a host of novel derivatives.

Electrophilic and Nucleophilic Substitution: A systematic study of the electronic nature of the substituted pyridine ring is needed. The interplay between the electron-withdrawing trifluoroethoxy group and the pyridine nitrogen could lead to unique and potentially unexpected outcomes in both electrophilic and nucleophilic aromatic substitution reactions.

Radical Chemistry: Probing the compound's reactivity under radical conditions could unlock new synthetic pathways. researchgate.net For instance, radical-based C-H functionalization at other positions on the ring or transformations involving the trifluoroethoxy group could be explored.

Expansion of Applications in Chemical Biology and Materials Science

The unique combination of a pyridine scaffold and a trifluoroalkoxy group makes this compound a highly attractive building block for creating functional molecules in life sciences and materials science.

Applications in Chemical Biology and Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. researchgate.netresearchgate.net The inclusion of fluorine, specifically in the trifluoroethoxy group, can significantly enhance key pharmacological properties such as metabolic stability and cell permeability. researchgate.netnih.gov

Future research directions include using this compound as a versatile starting material for:

Drug Discovery Libraries: Leveraging the bromine atom for diversification through cross-coupling reactions to generate large libraries of novel compounds for high-throughput screening against various biological targets.

Agrochemicals: The fluorinated pyridine motif is also prevalent in modern agrochemicals. This compound could serve as a key intermediate for the synthesis of new herbicides, fungicides, or insecticides.

Applications in Materials Science

Fluorinated organic molecules are at the forefront of materials science research due to their unique electronic and physical properties. rsc.org

Potential applications to be explored include:

Organic Electronics: The incorporation of fluorine atoms is known to lower the HOMO and LUMO energy levels of organic molecules, a critical feature for developing n-type and ambipolar organic semiconductors. rsc.org Derivatives of this compound could be synthesized and evaluated as components in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Functional Polymers: The compound can be converted into a monomer and polymerized to create novel fluorinated polymers. These materials could possess interesting properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a coordination site for metal ions. This allows for the design of functional MOFs or coordination polymers, where the fluorinated organic linker could impart specific properties to the bulk material, such as selective gas sorption or luminescence.

| Field | Potential Application | Key Structural Feature |

| Medicinal Chemistry | Kinase Inhibitors, CNS-active agents | Pyridine scaffold, trifluoroethoxy group for metabolic stability. researchgate.netresearchgate.net |

| Agrochemicals | Herbicides, Fungicides | Fluorinated pyridine core. |

| Chemical Biology | Molecular Probes, Bio-imaging agents | Tunable scaffold, potential for fluorophore attachment. nih.gov |

| Materials Science | Organic Semiconductors, OLEDs | Fluorine-induced electronic effects. rsc.org |

| Polymer Chemistry | High-performance polymers | Thermally stable fluorinated backbone. |

Advanced Computational Modeling for Predictive Synthesis and Property Tuning

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. Applying these methods to this compound can accelerate discovery by predicting its behavior and properties.

Future computational studies could focus on:

Predictive Synthesis:

Reaction Mechanism Elucidation: Using DFT to map the potential energy surfaces of proposed synthetic routes to identify rate-determining steps and predict the feasibility and regioselectivity of reactions. rsc.orgnih.gov

Catalyst Design: Computationally screening different catalysts and ligands for cross-coupling or C-H activation reactions to identify the most promising candidates for experimental validation.

Property Tuning:

Electronic Property Prediction: Calculating key electronic parameters like HOMO/LUMO energies, ionization potentials, and electron affinities to guide the design of derivatives for applications in organic electronics. rsc.org

Pharmacokinetic Property Modeling: Predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as lipophilicity (cLogP) and aqueous solubility, to prioritize the synthesis of drug-like candidates with favorable profiles. nih.gov

Molecular Docking: Simulating the binding of virtual libraries derived from the parent compound into the active sites of biological targets to identify potential lead compounds for drug discovery programs. nih.gov

Spectroscopic Analysis: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives. ijcce.ac.ir

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Predictive Synthesis | Reaction energy barriers, transition state geometries, regioselectivity. rsc.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Materials Science | Electronic absorption spectra, HOMO/LUMO energy levels. ijcce.ac.ir |

| Molecular Docking | Medicinal Chemistry | Binding affinity and orientation in protein active sites. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Drug/Agrochemical Design | Prediction of biological activity based on molecular descriptors. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, 2-(2,2,2-trifluoroethoxy)pyridine derivatives can be brominated using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN in CCl₄) . Reaction optimization should focus on temperature (60–80°C), solvent polarity, and stoichiometric ratios of brominating agents to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical for isolating high-purity products .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., downfield shifts for Br and CF₃ groups).

- GC-MS/HPLC : Assess purity (>95% by GC with FID detection) .

- Elemental Analysis : Verify C, H, N, and Br content within ±0.3% of theoretical values .

Q. What are the stability considerations for storing this compound?

- Methodology : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the trifluoroethoxy group or debromination. Avoid exposure to moisture, strong acids, and oxidizers, as these may degrade the compound . Stability studies using accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis can establish shelf-life .

Advanced Research Questions

Q. How does the electronic influence of the trifluoroethoxy group affect regioselectivity in further functionalization (e.g., cross-coupling)?

- Methodology : The electron-withdrawing trifluoroethoxy group deactivates the pyridine ring, directing electrophilic substitution to the para position relative to the Br atom. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ (80°C, 12h). Monitor regioselectivity via LC-MS and compare with DFT calculations on frontier molecular orbitals .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during catalytic cross-coupling of this compound?

- Methodology : Optimize catalyst systems to suppress β-hydride elimination:

- Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to stabilize the transition state.

- Add silver salts (Ag₂CO₃) to scavenge halides and prevent catalyst poisoning .

- Conduct kinetic studies (e.g., in situ IR monitoring) to identify side-reaction thresholds .

Q. How can computational modeling predict the bioactivity of this compound derivatives in pharmaceutical contexts?

- Methodology : Perform docking simulations (AutoDock Vina) against target proteins (e.g., kinase domains) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level). Validate predictions with in vitro assays (IC₅₀ measurements) and correlate with substituent effects (Hammett σ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.